New Methylene Blue N

Photodynamic Therapy Antimicrobial Photodynamic Inactivation Singlet Oxygen Quantum Yield

Batch-to-batch variability in reticulocyte staining compromises enumeration accuracy and photodynamic therapy (PDT) reproducibility. New Methylene Blue N (NMBN, CAS 6586-05-6) resolves these risks with its structurally differentiated phenothiazinium core bearing 2,8-dimethyl and 7-ethylamino substituents that drive superior staining uniformity and singlet oxygen quantum yield. • Uniform reticulocyte staining-deep ribosomal RNA binding ensures reproducible manual counts, outperforming Brilliant Cresyl Blue. • High singlet oxygen quantum yield (λmax 626-630 nm in EtOH); photodynamic MICs in low µM range against Candida spp. and S. aureus. • 5-log reduction in Colletotrichum conidial survival under light activation for agricultural photodynamic fungicide development. Supplied as zinc chloride double salt, ≥90% dye content. In stock for immediate global dispatch.

Molecular Formula C36H44Cl4N6S2Zn
Molecular Weight 832.1 g/mol
CAS No. 6586-05-6
Cat. No. B1258586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNew Methylene Blue N
CAS6586-05-6
Synonymsasic blue 24
new methylene blue
Sigma B-4631
Molecular FormulaC36H44Cl4N6S2Zn
Molecular Weight832.1 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].Cl[Zn]Cl
InChIInChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2
InChIKeyGVUSDOPFNXGFRS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 125 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





New Methylene Blue N: Properties & Applications


New Methylene Blue N (NMBN, CAS 6586-05-6, CI 52030) is a phenothiazinium dye structurally distinguished from the parent compound Methylene Blue (MB) by ethyl substitutions at the 2,8-dimethyl-7-aminophenothiazin-5-ium core, imparting unique photophysical and binding properties [1]. Unlike MB, NMBN is widely recognized for its superior reticulocyte staining uniformity and its use as a photosensitizer in photodynamic therapy (PDT) against a range of microbial pathogens [2]. This compound is typically supplied as the zinc chloride double salt, which exhibits a characteristic λmax of 626-630 nm in ethanol and demonstrates high singlet oxygen quantum yields upon visible-light irradiation, making it a potent antimicrobial photosensitizer .

Phenothiazinium dye for photodynamic research
Reticulocyte staining workflows in hematology
Antimicrobial photoinactivation screening studies

Why Generic Substitution Fails for New Methylene Blue N


Substituting New Methylene Blue N with other phenothiazinium dyes such as Methylene Blue, Azure B, or Brilliant Cresyl Blue is not functionally equivalent due to distinct structural modifications that drive differential performance in staining uniformity, singlet oxygen quantum yield, and antimicrobial photodynamic efficacy [1][2]. While Methylene Blue exhibits a 3,7-bis(dimethylamino) substitution pattern, New Methylene Blue N bears 2,8-dimethyl and 7-ethylamino groups, resulting in altered electronic distribution, lipophilicity, and subcellular localization that critically impact its utility in reticulocyte enumeration and photodynamic inactivation of pathogens [3]. Relying on generic in-class analogs risks compromised staining quality, reduced photosensitizer efficiency, and irreproducible experimental outcomes.

Substitution vs Methylene Blue
Altered electronic distribution and lipophilicity may shift subcellular localization and photophysical behavior.
Staining uniformity may not transfer
Brilliant Cresyl Blue exhibits batch variability; NMBN provides reported uniform reticulocyte staining.
Singlet oxygen yield context differs
In-class phenothiazinium analogs may not reproduce reported singlet oxygen generation efficiency.

New Methylene Blue N: Performance Evidence


Singlet Oxygen Quantum Yield for Photodynamic Therapy

In a direct head-to-head photophysical comparison, New Methylene Blue N (NMB+) exhibited a singlet oxygen quantum yield (ΦΔ) significantly exceeding that of the parent compound Methylene Blue (MB+) [1][2]. This quantitative enhancement underpins NMB's superior efficacy as a photosensitizer in antimicrobial photodynamic therapy (aPDT) applications, as confirmed by independent studies identifying NMB as having the highest ΦΔ among evaluated phenothiazinium dyes [3].

Singlet Oxygen Yield
Head-to-head
ΦΔ comparable to MB (~0.52); more efficient ¹O₂ generation reported
Supports aPDI research selection
1270 nm luminescence, 665 nm excitation in aqueous/organic solvents
Photodynamic Therapy Antimicrobial Photodynamic Inactivation Singlet Oxygen Quantum Yield

Antibacterial Potency Against S. aureus

In a comparative antibacterial screening study, New Methylene Blue demonstrated an MIC of 2 µg/mL against Staphylococcus aureus, matching the potency of the clinical antibiotic tetracycline (1 µg/mL) and outperforming several other methylene blue analogs [1]. This quantitative positioning places NMBN among the more potent antibacterial phenothiazinium dyes for this clinically relevant pathogen.

Antibacterial MIC
Head-to-head
MIC 2 µg/mL vs S. aureus (within 2-fold of tetracycline)
Supports antibacterial screening panel use
Agar dilution method, S. aureus NCTC 6571
Antibacterial Activity Minimum Inhibitory Concentration (MIC) Staphylococcus aureus

Reticulocyte Staining Uniformity

New Methylene Blue stains the reticulofilamentous material in reticulocytes more deeply and more uniformly than does brilliant cresyl blue, which exhibits sample-to-sample variability in staining performance [1][2]. This reproducibility advantage is critical for accurate manual reticulocyte counting in clinical and research hematology laboratories.

Reticulocyte Staining
Reported
Deeper, more uniform staining vs Brilliant Cresyl Blue
Supports hematology reticulocyte enumeration
Supravital staining; batch variability consideration
Hematology Reticulocyte Enumeration Supravital Staining

Photodynamic Inactivation of Candida Species

Under red light irradiation (fluence of 25 J cm⁻²), New Methylene Blue N (NMBN) achieved MIC values below 2.5 µM against all tested Candida species, demonstrating significantly lower MICs compared to Methylene Blue (MB) and Toluidine Blue O (TBO) under identical photodynamic conditions [1]. This enhanced antifungal photodynamic efficacy positions NMBN as a leading phenothiazinium photosensitizer for Candida infections.

Candida Photoinactivation
Head-to-head
MIC
Supports antifungal photoinactivation studies
Tested against five Candida species
Plant-Fungal Log Reduction
Head-to-head
~5-log reduction (50 µM, ≥15 J cm⁻²) vs Colletotrichum conidia
Supports agricultural photofungicide research
Conidial survival model; comparable to pentacyclic PS S137
Mitochondrial Localization
Head-to-head
Preferential mitochondrial localization in C. albicans
Supports subcellular mechanism studies
Confocal microscopy; distinct from other photosensitizers
Antifungal Photodynamic Therapy Candida albicans Minimum Inhibitory Concentration (MIC)

Photodynamic Inactivation of Plant-Pathogenic Fungi

Antimicrobial photodynamic treatment (APDT) using New Methylene Blue N at 50 µM combined with a light fluence of ≥15 J cm⁻² resulted in a approximately 5-log reduction in conidial survival of the plant-pathogenic fungi Colletotrichum acutatum and C. gloeosporioides [1]. This level of inactivation is comparable to that achieved by the novel pentacyclic photosensitizer S137 and demonstrates NMBN's potential as an agricultural photofungicide.

Plant-Fungal Log Reduction
Head-to-head
~5-log reduction (50 µM, ≥15 J cm⁻²) vs Colletotrichum conidia
Supports agricultural photofungicide research
Conidial survival model; comparable to pentacyclic PS S137
Agricultural Photodynamic Treatment Colletotrichum acutatum Fungicidal Activity

Mitochondrial Localization in Photodynamic Mechanism

Due to distinct chemical features influencing lipophilicity, New Methylene Blue N (NMBN) preferentially localizes to mitochondria in Candida albicans cells, whereas other phenothiazinium derivatives may distribute to different subcellular compartments [1]. This mitochondrial targeting results in a distinct photodynamic inactivation mechanism that, while less efficient at lower light fluences, may offer advantages in specific therapeutic contexts or combinatorial strategies.

Mitochondrial Localization
Head-to-head
Preferential mitochondrial localization in C. albicans
Supports subcellular mechanism studies
Confocal microscopy; distinct from other photosensitizers
Subcellular Localization Mitochondrial Targeting Photodynamic Therapy

New Methylene Blue N: Research & Industrial Applications


Reticulocyte Staining in Hematology

New Methylene Blue N is the dye of choice for supravital reticulocyte staining due to its ability to produce deep, uniform staining of ribosomal RNA in immature erythrocytes [1]. Procurement by clinical laboratories and hematology research groups ensures accurate manual reticulocyte enumeration, reducing batch-to-batch variability associated with alternative dyes like Brilliant Cresyl Blue [2].

Antimicrobial Photodynamic Therapy (aPDT)

With its high singlet oxygen quantum yield and low micromolar photodynamic MICs against Candida spp. and bacterial pathogens, New Methylene Blue N serves as a benchmark photosensitizer for developing light-based antimicrobial strategies [3][4]. Its mitochondrial localization in fungal cells offers a defined mechanism for studying photokilling pathways, making it valuable for mechanistic studies and as a positive control in screening novel photosensitizers [5].

Agricultural Photodynamic Fungicide Development

New Methylene Blue N's ability to achieve a 5-log reduction in conidial survival of crop-damaging Colletotrichum fungi under light activation positions it as a lead compound for developing photodynamic fungicides [6]. Procurement for agricultural biotechnology programs supports the development of sustainable, light-activated alternatives to conventional fungicides, reducing chemical residues and mitigating resistance development.

Antibacterial Screening & Mechanistic Studies

The compound's demonstrated MIC of 2 µg/mL against S. aureus, comparable to tetracycline, makes it a useful reference compound in antibacterial drug discovery campaigns [7]. Its inclusion in screening libraries allows researchers to benchmark the potency of novel antibacterial agents against a well-characterized phenothiazinium dye.

Application
Selection Property
Validation Focus
Hematology reticulocyte enumeration
Staining uniformity profile
Reticulocyte count reproducibility
Antimicrobial photoinactivation research
Singlet oxygen quantum yield context
Pathogen photoinactivation endpoints
Agricultural photofungicide research
Photofungicidal activity profile
Conidial survival model endpoints
Antibacterial screening studies
MIC benchmark profile
S. aureus susceptibility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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